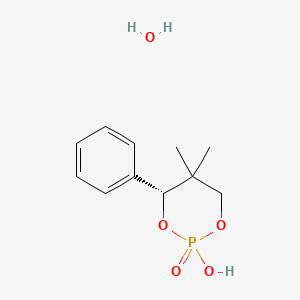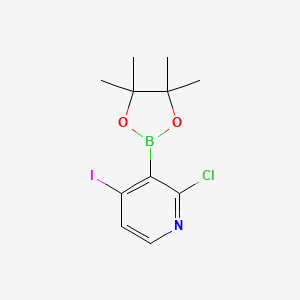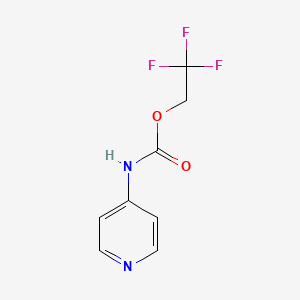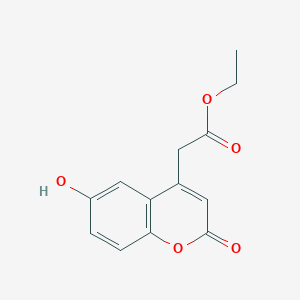
Ácido 2-(2,5-difluorofenoxi)acético
Descripción general
Descripción
“2-(2,5-Difluorophenoxy)acetic acid” is a chemical compound with the molecular formula C8H6F2O3 . It has a molecular weight of 188.13 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(2,5-Difluorophenoxy)acetic acid” is 1S/C8H6F2O3/c9-5-2-1-3-6 (8 (5)10)13-4-7 (11)12/h1-3H,4H2, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“2-(2,5-Difluorophenoxy)acetic acid” is a powder that is stored at room temperature . It has a molecular weight of 188.13 .
Aplicaciones Científicas De Investigación
Agricultura: Regulación del crecimiento de las plantas y control de malezas
Ácido 2-(2,5-difluorofenoxi)acético: se utiliza en la agricultura por sus propiedades reguladoras del crecimiento. Puede influir en los patrones de crecimiento de las plantas, lo que puede mejorar el rendimiento y la calidad de los cultivos. Además, debido a su similitud estructural con las hormonas vegetales naturales, puede utilizarse como herbicida selectivo, que ataca a determinadas malas hierbas sin dañar los cultivos .
Medicina: Aplicaciones antiinflamatorias
En el campo de la medicina, los derivados del ácido 2-(2,5-difluorofenoxi)acético se están explorando por su potencial como inhibidores selectivos de la COX-2. Estos compuestos podrían ofrecer una nueva clase de fármacos antiinflamatorios con menos efectos secundarios en comparación con los fármacos antiinflamatorios no esteroideos (AINE) tradicionales .
Biotecnología: Mejora de la actividad microbiana
Este compuesto puede desempeñar un papel en las aplicaciones biotecnológicas que implican bacterias acéticas (AAB). Estas bacterias son cruciales en la producción de alimentos y bebidas, como la fermentación del vinagre. El compuesto podría potencialmente mejorar la eficiencia de estos procesos microbianos .
Ciencias ambientales: Monitorización y control de la contaminación
This compound: podría estar involucrado en la monitorización ambiental, especialmente en el análisis de contaminantes orgánicos persistentes (POP) como las sustancias perfluoroalquílicas y polifluoroalquílicas (PFAS). Sus propiedades químicas únicas podrían hacerlo adecuado para la detección y cuantificación de estas sustancias en diversas matrices ambientales .
Ciencia de materiales: Síntesis de materiales avanzados
En la ciencia de materiales, el ácido 2-(2,5-difluorofenoxi)acético puede ser un precursor en la síntesis de materiales complejos. Su estructura molecular permite la creación de compuestos con propiedades específicas, que pueden utilizarse en el desarrollo de nuevos materiales con aplicaciones en electrónica, recubrimientos y mucho más .
Química analítica: Cromatografía y espectroscopia
Por último, en química analítica, el ácido 2-(2,5-difluorofenoxi)acético es valioso por su papel en el análisis cromatográfico y la espectroscopia. Puede servir como estándar o reactivo en el análisis cualitativo y cuantitativo de diversos compuestos químicos, lo que ayuda a avanzar en las técnicas analíticas .
Mecanismo De Acción
Target of Action
It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities .
Biochemical Pathways
It’s known that similar compounds can affect a variety of pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities .
Análisis Bioquímico
Biochemical Properties
2-(2,5-Difluorophenoxy)acetic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor. This interaction is crucial as COX-2 is involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, 2-(2,5-Difluorophenoxy)acetic acid has been shown to interact with other proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of 2-(2,5-Difluorophenoxy)acetic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in plant cells, acetic acid derivatives like 2-(2,5-Difluorophenoxy)acetic acid can enhance tolerance to abiotic stresses such as drought and salinity by modulating lipid metabolism and hormone signaling . In mammalian cells, it may affect inflammatory responses by inhibiting COX-2 activity, thereby reducing the production of pro-inflammatory prostaglandins .
Molecular Mechanism
At the molecular level, 2-(2,5-Difluorophenoxy)acetic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandins . This inhibition leads to a decrease in inflammation and pain. Additionally, 2-(2,5-Difluorophenoxy)acetic acid may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,5-Difluorophenoxy)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that acetic acid derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Long-term exposure to 2-(2,5-Difluorophenoxy)acetic acid in vitro and in vivo can lead to sustained modulation of cellular processes, although the specific outcomes depend on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2-(2,5-Difluorophenoxy)acetic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxic or adverse effects, including gastrointestinal irritation and renal toxicity . The threshold for these effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
2-(2,5-Difluorophenoxy)acetic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which facilitate its breakdown and elimination from the body . The compound may also influence metabolic fluxes and metabolite levels, particularly in pathways related to lipid metabolism and energy production.
Transport and Distribution
The transport and distribution of 2-(2,5-Difluorophenoxy)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The distribution pattern can influence its overall efficacy and potential side effects.
Subcellular Localization
2-(2,5-Difluorophenoxy)acetic acid is localized in various subcellular compartments, including the cytoplasm and organelles such as mitochondria and the endoplasmic reticulum. Its activity and function can be affected by post-translational modifications and targeting signals that direct it to specific locations within the cell . These factors play a crucial role in determining the compound’s biological effects.
Propiedades
IUPAC Name |
2-(2,5-difluorophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVMDNXMYYNPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366-56-3 | |
| Record name | 2-(2,5-difluorophenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![{4H,5H,6H-cyclopenta[b]thiophen-2-ylmethyl}(propan-2-yl)amine hydrochloride](/img/structure/B1463384.png)
![3-[3-(Piperidin-1-yl)propoxy]propan-1-ol](/img/structure/B1463385.png)



![3-Chloro-4-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1463389.png)
![3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1463390.png)

